1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol
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Overview
Description
1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol is an organic compound that features both an amino group and a hydroxyl group. This compound is of interest due to its unique structure, which combines an indene backbone with functional groups that can participate in various chemical reactions. It is used in various scientific research applications, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol typically involves the reaction of indene with ethylene oxide in the presence of a catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various effects depending on the context of its use.
Comparison with Similar Compounds
1-[(2-Hydroxyethyl)amino]-2,3-dihydro-1H-inden-2-ol can be compared with similar compounds such as:
2-Aminoethanol: Similar in having both amino and hydroxyl groups but lacks the indene backbone.
Indene: Shares the indene backbone but lacks the functional groups.
N-Methyl diethanolamine: Contains similar functional groups but with different structural arrangement. The uniqueness of this compound lies in its combination of the indene backbone with both amino and hydroxyl groups, which provides it with distinct chemical and biological properties.
Properties
CAS No. |
113334-61-5 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C11H15NO2/c13-6-5-12-11-9-4-2-1-3-8(9)7-10(11)14/h1-4,10-14H,5-7H2 |
InChI Key |
CKVBATAVAMRMML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NCCO)O |
Origin of Product |
United States |
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